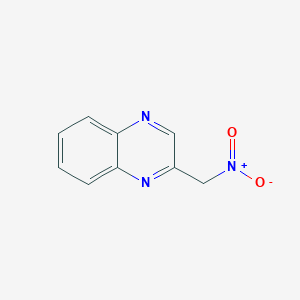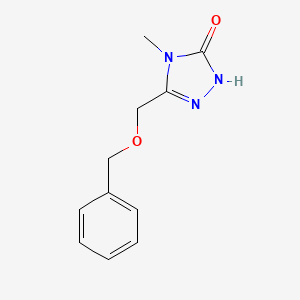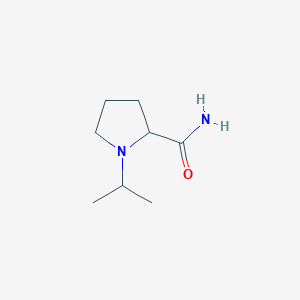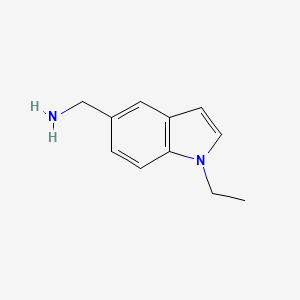![molecular formula C9H11FOS B3098616 3-[(4-Fluorophenyl)thio]propan-1-ol CAS No. 133982-60-2](/img/structure/B3098616.png)
3-[(4-Fluorophenyl)thio]propan-1-ol
Vue d'ensemble
Description
“3-[(4-Fluorophenyl)thio]propan-1-ol” is a chemical compound with the molecular formula C9H11FO . It is used in scientific research and has unique properties that make it suitable for various applications, such as drug development, molecular biology, and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanol backbone with a fluorophenyl group attached via a sulfur atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 154.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Chromans : 3-(o-Fluorophenyl)propan-1-ol has been used in cyclization to chroman through chromium tricarbonyl complexes or by the action of rhodium cations, highlighting its utility in organic synthesis (Houghton, Voyle, & Price, 1980).
- Crystal Structure Analysis : The synthesis and crystal structure of compounds containing 4-fluorophenyl groups have been reported, demonstrating the significance of such compounds in material science and pharmaceuticals (Nagaraju et al., 2018).
Vibrational Spectroscopy and Computational Analysis
- Vibrational Spectral Analysis : A study conducted vibrational spectral analysis (FT-IR and Laser-Raman) of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, revealing insights into the molecular geometry and electronic properties of such compounds (Sert et al., 2014).
Antimicrobial Activities
- Antimicrobial Compound Synthesis : Novel compounds synthesized from 4-fluorophenyl groups have been evaluated for antimicrobial activity, indicating the potential of these compounds in medical applications (Nagamani et al., 2018).
Structural Analysis in Medicinal Chemistry
- Molecular Structures in Drug Design : The crystal and molecular structures of compounds containing 4-fluorophenyl groups have been studied for their potential as NMDA receptor antagonists, highlighting their importance in drug design (Kubicki & Codding, 2003).
- Pharmacological Behavior of Platinum(II) Complexes : Research on platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)-2-alkanol ligands shows their potential in optimizing pharmacological profiles in cancer treatment (Würtenberger et al., 2013).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMKBHMHJZARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)


![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)







